Quercetin 3-O-Sambubioside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance
Quercetin 3-O-Sambubioside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-O-Sambubioside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and neurostimulatory effects. This technical guide provides an in-depth overview of the primary natural sources of this compound, the historical context of its discovery through various phytochemical studies, and detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document summarizes the available quantitative data and explores the putative signaling pathways through which Quercetin 3-O-Sambubioside and its aglycone, quercetin, exert their biological activities. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
Quercetin 3-O-Sambubioside is a diglycoside of the flavonol quercetin, where a sambubiose molecule (composed of xylose and glucose) is attached to the 3-hydroxyl group of the quercetin backbone. Like many flavonoids, it is a secondary metabolite in plants, likely playing a role in defense mechanisms and pigmentation. The growing interest in this compound stems from its demonstrated biological activities and its presence in various medicinal plants.
Natural Sources and Discovery
Quercetin 3-O-Sambubioside has been identified in a variety of plant species. The discovery of this compound has not been a singular event but rather a cumulative process of identification and characterization from different botanical sources over time.
Table 1: Natural Sources of Quercetin 3-O-Sambubioside
| Plant Species | Family | Plant Part | Reference(s) |
| Eucommia ulmoides | Eucommiaceae | Male Flowers, Leaves | [1][2] |
| Nelumbo nucifera (Lotus) | Nelumbonaceae | Leaves | [3] |
| Hedyotis diffusa | Rubiaceae | Whole Plant | [4] |
| Euphorbia prostrata | Euphorbiaceae | Whole Plant | [5] |
| Oldenlandia herbacea | Rubiaceae | Whole Plant | [5] |
| Oil Palm (Elaeis guineensis) | Arecaceae | Exocarp | [6] |
| Actinidia arguta | Actinidiaceae | Fruit | [5] |
The initial identification of Quercetin 3-O-Sambubioside in these plants was typically achieved through phytochemical screening that involved solvent extraction followed by chromatographic separation and spectroscopic analysis.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of Quercetin 3-O-Sambubioside from plant materials.
General Extraction of Flavonoids from Plant Material
This protocol describes a general method for the extraction of flavonoids, which can be adapted for sources rich in Quercetin 3-O-Sambubioside.
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Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature or in a circulating air oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder.
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Solvent Extraction:
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Perform a preliminary defatting step by extracting the powdered plant material with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll. This is typically done using a Soxhlet apparatus or by maceration.
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Following defatting, extract the plant residue with a polar solvent such as methanol, ethanol, or a hydroalcoholic mixture (e.g., 70% ethanol). This can be done through maceration, percolation, or Soxhlet extraction for several hours.
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Concentration: Concentrate the resulting polar extract under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.
Isolation of Quercetin 3-O-Sambubioside
3.2.1. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective technique for the separation and purification of Quercetin 3-O-Sambubioside from a crude extract. The following protocol is based on a study on Nelumbo nucifera leaves[3].
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Sample Preparation: Pre-treat the crude extract by dissolving it in water and passing it through a macroporous resin column (e.g., AB-8). Wash the column with water to remove highly polar impurities and then elute the flavonoids with ethanol. Concentrate the ethanolic eluate to obtain a flavonoid-rich fraction.
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HSCCC System and Solvent Selection:
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Utilize a two-phase solvent system. A commonly used system for separating flavonoid glycosides is composed of ethyl acetate-n-butanol-water in a 4:1:5 (v/v) ratio[3].
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Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the phases to separate. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
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Separation:
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Fill the HSCCC column with the stationary phase.
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Dissolve the flavonoid-rich fraction in a mixture of the upper and lower phases and inject it into the column.
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Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
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Fraction Collection and Analysis: Collect fractions of the eluate at regular intervals. Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Quercetin 3-O-Sambubioside. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the preparative HPLC isolation of flavonoids, which can be optimized for Quercetin 3-O-Sambubioside.
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Analytical Method Development:
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Develop an analytical HPLC method to determine the retention time of Quercetin 3-O-Sambubioside in the crude extract.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).
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Detection: UV detector set at the maximum absorbance wavelength for Quercetin 3-O-Sambubioside (typically around 254 nm and 350 nm).
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Scale-Up to Preparative HPLC:
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Use a preparative HPLC system with a larger C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).
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Adjust the flow rate and injection volume according to the larger column dimensions to maintain the separation achieved at the analytical scale.
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Fraction Collection: Collect the eluate corresponding to the peak of Quercetin 3-O-Sambubioside.
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Purity Confirmation and Solvent Removal: Analyze the collected fraction using the analytical HPLC method to confirm its purity. Remove the solvent using a rotary evaporator or by lyophilization to obtain the pure compound.
Structural Characterization
The structure of the isolated Quercetin 3-O-Sambubioside can be confirmed using a combination of spectroscopic techniques:
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Thin-Layer Chromatography (TLC): Used for preliminary identification by comparing the Rf value with a known standard.
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UV-Vis Spectroscopy: Provides information about the flavonoid backbone and its conjugation system.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
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Mass Spectrometry (MS): Determines the molecular weight and provides information on the structure through fragmentation patterns. Electrospray ionization (ESI-MS) is commonly used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the structure, including the positions of protons and carbons, and the nature and attachment points of the sugar moieties. 2D-NMR techniques (e.g., COSY, HMBC, HSQC) are used to definitively assign the structure.
Quantitative Data
Quantitative data for Quercetin 3-O-Sambubioside is not extensively available in the literature. The following table summarizes some of the reported values.
Table 2: Quantitative Data for Quercetin 3-O-Sambubioside and Related Flavonoids
| Plant Source | Method | Analyte | Result | Reference(s) |
| Nelumbo nucifera leaves | HSCCC | Quercetin 3-O-Sambubioside | 5.0 mg obtained from 100 mg of crude extract (98.6% purity) | [3] |
| Eucommia ulmoides pollen | Microwave-assisted extraction | Total Flavonoids | 3.28 g per 100 g of pollen | [7] |
| Pistacia eurycarpa | Soxhlet Extraction (Ethanol) | Quercetin | 84.037 mg/g | [8] |
| Eucommia ulmoides male flowers | Solvent Extraction | Quercetin 3-O-Sambubioside | Effective doses in mice: 50-400 mg/kg (gavage) for neurostimulatory effects | [9] |
Signaling Pathways and Biological Activities
While specific studies on the signaling pathways of Quercetin 3-O-Sambubioside are limited, the biological activities of its aglycone, quercetin, are well-documented. It is hypothesized that Quercetin 3-O-Sambubioside may be hydrolyzed to quercetin in vivo to exert its effects, or it may have its own unique activities. The following sections describe the key signaling pathways modulated by quercetin, which are likely relevant to the biological effects of Quercetin 3-O-Sambubioside.
Antioxidant and Cytoprotective Effects via the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.
Caption: Nrf2/ARE Signaling Pathway Activation by Quercetin.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophiles like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression. This leads to the synthesis of cytoprotective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects via Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB Signaling Pathway by Quercetin.
In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκK complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB. The freed NF-κB then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). Quercetin has been shown to inhibit the NF-κB pathway by preventing the activation of the IKK complex and the subsequent degradation of IκBα[10].
Neurostimulatory Effects
A study on Quercetin 3-O-Sambubioside isolated from Eucommia ulmoides male flowers demonstrated its ability to increase spontaneous activity and stimulate the nerve center in mice, suggesting a potential role in the central nervous system[9]. The precise molecular mechanisms and signaling pathways underlying these neurostimulatory effects are yet to be fully elucidated and represent an important area for future research.
Conclusion and Future Directions
Quercetin 3-O-Sambubioside is a widely distributed flavonoid glycoside with promising biological activities. This guide has provided a comprehensive overview of its natural sources, discovery, and methods for its study. While much of the mechanistic understanding is inferred from its aglycone, quercetin, there is a clear need for further research to delineate the specific pharmacological properties and signaling pathways directly modulated by Quercetin 3-O-Sambubioside. Future studies should focus on:
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Quantitative analysis of Quercetin 3-O-Sambubioside in a wider range of plant sources to identify high-yielding varieties.
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Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, including the extent of its in vivo hydrolysis to quercetin.
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In-depth investigation of its specific molecular targets and signaling pathways to elucidate the mechanisms behind its observed biological effects, particularly its neurostimulatory properties.
A deeper understanding of Quercetin 3-O-Sambubioside will be crucial for harnessing its full therapeutic potential in the development of novel pharmaceuticals and nutraceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 5. Quercetin 3-O-Sambubioside | C26H28O16 | CID 5487635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Joint analysis of transcriptional metabolism for flavonoid synthesis during different developmental periods in oil palm exocarp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. imrpress.com [imrpress.com]
- 9. Effect of quercetin-3-O-sambubioside isolated from Eucommia ulmoides male flowers on spontaneous activity and convulsion rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
